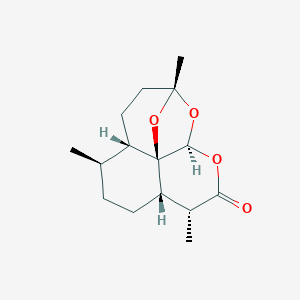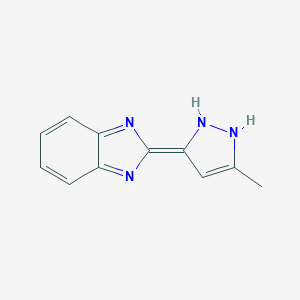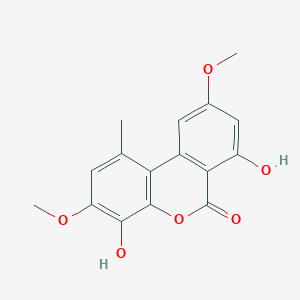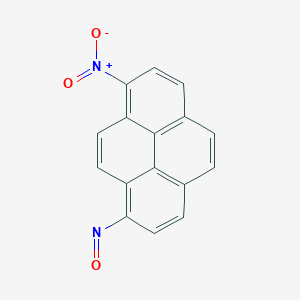
1-Nitro-8-nitrosopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-8-nitrosopyrene (1-NP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the combustion of organic materials such as tobacco smoke, diesel exhaust, and grilled or charred meat. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans. The purpose of
Mecanismo De Acción
1-Nitro-8-nitrosopyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and chromosomal aberrations, leading to the development of cancer. 1-Nitro-8-nitrosopyrene also induces oxidative stress and inflammation, which can further contribute to carcinogenesis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Nitro-8-nitrosopyrene can induce DNA damage, oxidative stress, and inflammation in various cell types, including lung, liver, and bladder cells. It has also been shown to cause lung tumors in mice and rats when administered orally or by inhalation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Nitro-8-nitrosopyrene is a useful tool for studying the carcinogenicity of PAHs due to its high potency and ability to induce DNA damage and oxidative stress. However, its low solubility in water and organic solvents can make it difficult to work with in some experiments.
Direcciones Futuras
Future research on 1-Nitro-8-nitrosopyrene should focus on identifying the specific DNA adducts formed by its metabolites and their role in carcinogenesis. Studies should also investigate the effects of 1-Nitro-8-nitrosopyrene on other organs and tissues, as well as its potential for transplacental and transgenerational effects. Additionally, research should explore the use of 1-Nitro-8-nitrosopyrene as a biomarker for PAH exposure and its potential for use in cancer prevention and treatment.
Métodos De Síntesis
1-Nitro-8-nitrosopyrene can be synthesized by the nitration of 8-nitroso-pyrene using nitric acid and sulfuric acid. The reaction yields 1-Nitro-8-nitrosopyrene as a yellow crystalline solid with a melting point of 245-247°C.
Aplicaciones Científicas De Investigación
1-Nitro-8-nitrosopyrene is used as a model compound for studying the carcinogenicity of PAHs. It has been shown to induce DNA damage, oxidative stress, and inflammation in vitro and in vivo. It is also used as a marker for exposure to PAHs in environmental and occupational studies.
Propiedades
Número CAS |
100593-23-5 |
|---|---|
Nombre del producto |
1-Nitro-8-nitrosopyrene |
Fórmula molecular |
C16H8N2O3 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
1-nitro-8-nitrosopyrene |
InChI |
InChI=1S/C16H8N2O3/c19-17-13-7-3-9-1-2-10-4-8-14(18(20)21)12-6-5-11(13)15(9)16(10)12/h1-8H |
Clave InChI |
PAJDGJYLNJGDDA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O |
SMILES canónico |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O |
Otros números CAS |
100593-23-5 |
Sinónimos |
1-nitro-8-nitrosopyrene l-nitroso-8-nitropyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



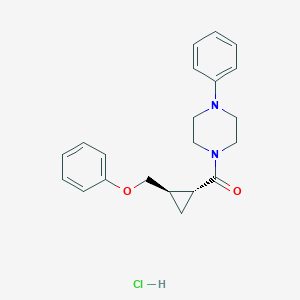
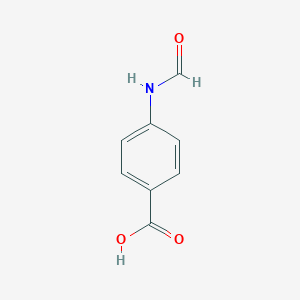

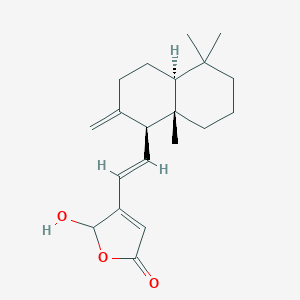
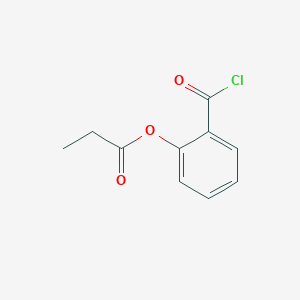
![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)



